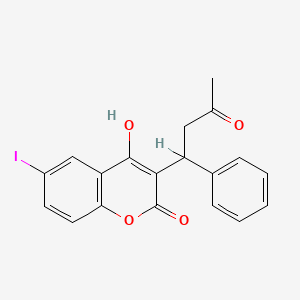
3-(alpha-Acetonylbenzyl)-4-hydroxy-6-iodocoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(alpha-Acetonylbenzyl)-4-hydroxy-6-iodocoumarin is a synthetic organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an acetonylbenzyl group at the third position, a hydroxy group at the fourth position, and an iodine atom at the sixth position of the coumarin ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(alpha-Acetonylbenzyl)-4-hydroxy-6-iodocoumarin typically involves the following steps:
Condensation Reaction: Benzaldehyde is condensed with acetone in the presence of a base such as sodium hydroxide to form 3-oxo-1-phenylbutane.
Cyclization: The intermediate 3-oxo-1-phenylbutane undergoes cyclization with salicylaldehyde in the presence of a base to form 4-hydroxycoumarin.
Iodination: The 4-hydroxycoumarin is then iodinated at the sixth position using iodine and a suitable oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Condensation: Using industrial reactors for the condensation of benzaldehyde and acetone.
Efficient Cyclization: Employing continuous flow reactors for the cyclization step to improve efficiency.
Controlled Iodination: Using precise control of temperature and reagent addition for the iodination step to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(alpha-Acetonylbenzyl)-4-hydroxy-6-iodocoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the acetonylbenzyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 3-(alpha-Acetonylbenzyl)-4-keto-6-iodocoumarin.
Reduction: Formation of this compound alcohol derivative.
Substitution: Formation of 3-(alpha-Acetonylbenzyl)-4-hydroxy-6-substituted coumarin.
Aplicaciones Científicas De Investigación
3-(alpha-Acetonylbenzyl)-4-hydroxy-6-iodocoumarin has several scientific research applications:
Medicinal Chemistry: Used as a lead compound for the development of anticoagulant drugs due to its structural similarity to warfarin.
Biological Studies: Employed in studies related to enzyme inhibition, particularly targeting vitamin K epoxide reductase.
Industrial Applications:
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of vitamin K epoxide reductase, an enzyme involved in the recycling of vitamin K. This inhibition leads to a decrease in the synthesis of active clotting factors, thereby exerting an anticoagulant effect. The molecular targets include the active site of the enzyme, where the compound binds and prevents the reduction of vitamin K epoxide to its active form.
Comparación Con Compuestos Similares
Similar Compounds
Warfarin: 3-(alpha-Acetonylbenzyl)-4-hydroxycoumarin, a well-known anticoagulant.
Coumarin: The parent compound with a simple structure lacking the acetonylbenzyl and iodine substituents.
4-Hydroxycoumarin: A precursor in the synthesis of various anticoagulants.
Uniqueness
3-(alpha-Acetonylbenzyl)-4-hydroxy-6-iodocoumarin is unique due to the presence of the iodine atom at the sixth position, which can be exploited for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities.
Propiedades
Número CAS |
13021-91-5 |
|---|---|
Fórmula molecular |
C19H15IO4 |
Peso molecular |
434.2 g/mol |
Nombre IUPAC |
4-hydroxy-6-iodo-3-(3-oxo-1-phenylbutyl)chromen-2-one |
InChI |
InChI=1S/C19H15IO4/c1-11(21)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(20)7-8-16(15)24-19(17)23/h2-8,10,14,22H,9H2,1H3 |
Clave InChI |
YCFDYVCPLPBSET-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)I)OC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)

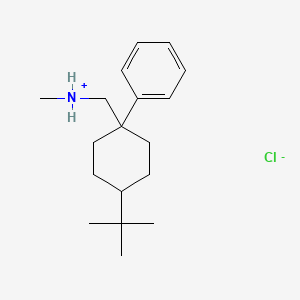

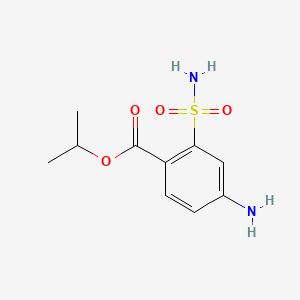
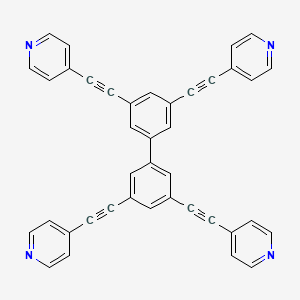
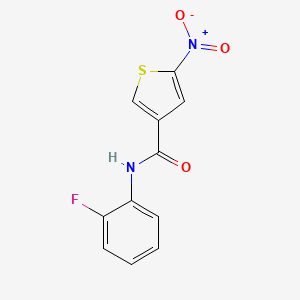
![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)
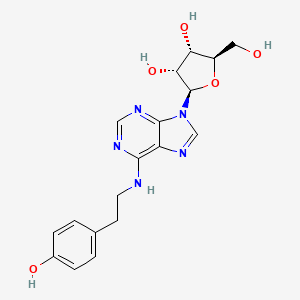
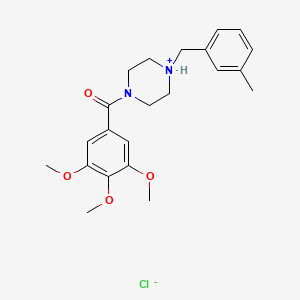

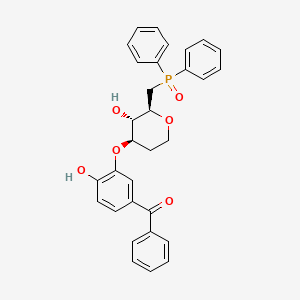
![6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13738379.png)
